molecular formula C24H25ClN4O3 B11179380 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11179380
M. Wt: 452.9 g/mol
InChI Key: WSWYJBJDBRNQCT-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of benzodioxole, piperazine, and pyrimidine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with a pyrimidine derivative. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Evaluated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25ClN4O3

Molecular Weight

452.9 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25ClN4O3/c1-16-20(12-17-3-2-4-19(25)11-17)23(30)27-24(26-16)29-9-7-28(8-10-29)14-18-5-6-21-22(13-18)32-15-31-21/h2-6,11,13H,7-10,12,14-15H2,1H3,(H,26,27,30)

InChI Key

WSWYJBJDBRNQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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